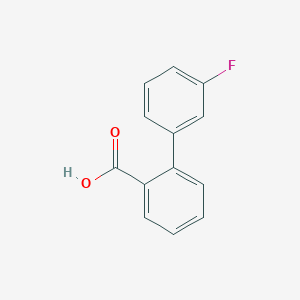

2-(3-fluorophenyl)benzoic Acid

描述

Overview of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry

Fluorinated benzoic acid derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities. The introduction of fluorine atoms into a benzoic acid scaffold can profoundly influence its physicochemical properties, such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.aiossila.com These modifications are instrumental in designing new drugs with improved efficacy and pharmacokinetic profiles. ontosight.ai

Research has demonstrated that these derivatives possess a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiontosight.ai For example, 2-amino-3-fluorobenzoic acid serves as a key intermediate in the synthesis of anti-inflammatory drugs. orgsyn.org The strategic placement of fluorine can lead to compounds that act as enzyme inhibitors; a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase, a key enzyme in the influenza virus life cycle. nih.gov Furthermore, derivatives have been developed as potent antibacterial agents by targeting essential bacterial pathways like fatty acid biosynthesis. nih.gov The versatility of the fluorinated benzoic acid core allows for the creation of vast libraries of compounds for screening against various diseases.

Significance of the 2-(3-Fluorophenyl)benzoic Acid Scaffold in Drug Discovery

The this compound scaffold, a specific biphenyl (B1667301) structure, is of particular importance in drug discovery. This arrangement provides a three-dimensional framework that can be tailored to fit into the binding sites of various biological targets. The presence of the 3-fluorophenyl group can enhance lipophilicity, which may improve a compound's ability to cross cell membranes and interact with intracellular targets. cymitquimica.com

The significance of this scaffold is highlighted by its incorporation into molecules designed for specific and potent biological activities. Research has shown that derivatives containing the 3-fluorophenyl moiety are more potent antibacterial agents compared to other halogenated analogues. nih.gov For instance, pyrazole (B372694) derivatives incorporating this scaffold have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org In the field of oncology, benzoic acid derivatives featuring a fluorophenyl group have been developed as inhibitors of the eIF4E-eIF4G interaction, a target in cancer therapy. google.com Another novel application is in the development of compounds that can induce the read-through of premature stop codons in genes, a potential treatment for genetic diseases like cystic fibrosis and certain cancers. google.com

Table 1: Examples of Biologically Active Fluorophenyl Benzoic Acid Derivatives

| Derivative Class | Specific Compound Example | Target/Application | Reference |

|---|---|---|---|

| Pyrazole Derivatives | 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid | Antibacterial (MRSA) | acs.org |

| Pyrazole Derivatives | 3-(3-Fluorophenyl) substituted pyrazole benzoic acids | Fatty Acid Biosynthesis Inhibitors (Antibacterial) | nih.gov |

| Thiazole Derivatives | 4-[4-(3-Fluoro-phenyl)-thiazol-2-yl]-2′-nitro-biphenyl-2-carboxylic acid | eIF4E Inhibitor (Anticancer) | google.com |

| Oxadiazole Derivatives | 3-[5-(2-fluoro-phenyl)- ontosight.aiCurrent time information in Bangalore, IN.oxadiazol-3-yl]-benzoic acid | Nonsense Mutation Suppression (Genetic Diseases) | google.com |

| Amino Derivatives | 2-Amino-3-fluorobenzoic acid | Intermediate for anti-inflammatory agents | orgsyn.org |

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its derivatives is vibrant and focused on uncovering new therapeutic applications. Ongoing studies continue to explore its potential as a scaffold for developing novel agents against infectious diseases, particularly those caused by drug-resistant bacteria. nih.govacs.org The unique ability of some derivatives to modulate fundamental cellular processes, such as protein translation, opens up new avenues for treating genetic disorders and various forms of cancer. google.comgoogle.com

Future research will likely concentrate on several key areas. A primary focus will be on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. This involves synthesizing new analogues with different substitution patterns and evaluating their effects on specific biological targets. Another promising direction is the use of this scaffold in developing chemical probes to study complex biological pathways. The development of more efficient and scalable synthesis methods for these complex molecules will also be crucial for advancing their potential from the laboratory to clinical applications. chemicalbook.com The continued exploration of fluorinated benzoic acid derivatives, particularly the this compound scaffold, holds considerable promise for the discovery of next-generation medicines.

Structure

3D Structure

属性

IUPAC Name |

2-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZNPQHOTCPFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382214 | |

| Record name | 2-(3-fluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-03-3 | |

| Record name | 2-(3-fluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2094-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 3 Fluorophenyl Benzoic Acid

Classical and Advanced Synthetic Approaches for Benzoic Acid Derivatives

The synthesis of benzoic acid and its derivatives is a foundational topic in organic chemistry, with methods evolving from stoichiometric reactions to highly efficient catalytic processes.

Multi-step synthesis allows for the construction of complex molecules from simpler, readily available starting materials. libretexts.org A common strategy involves the introduction of functional groups that can later be converted into a carboxylic acid. For instance, a Friedel-Crafts acylation of a benzene (B151609) ring can introduce a ketone, which can then be reduced to an alkyl group. This alkyl group, in turn, can be oxidized to the desired benzoic acid. youtube.com

Another classical approach begins with the conversion of benzaldehyde (B42025) to benzoin, which is then oxidized to benzil. libretexts.org While not a direct route to simple benzoic acids, this sequence demonstrates the multi-step logic of building molecular complexity. libretexts.org These strategies often require careful control of reaction conditions to achieve good yields and avoid unwanted side products. libretexts.org The development of flow chemistry, where reactants are pumped through columns containing immobilized reagents and catalysts, represents an advanced paradigm for multi-step synthesis, enabling the telescoping of several reaction steps into a single continuous process. syrris.jpwhiterose.ac.uk

Table 1: Overview of General Multi-Step Synthetic Approaches

| Strategy | Key Reactions | Description |

|---|---|---|

| Alkylation-Oxidation | Friedel-Crafts Alkylation/Acylation, Clemmensen/Wolff-Kishner Reduction, Side-Chain Oxidation | An alkyl or acyl group is attached to a benzene ring, followed by oxidation of the alkyl side-chain to a carboxylic acid. |

| Grignard Carboxylation | Grignard Reagent Formation, Carboxylation with CO2 | An aryl halide is converted to a Grignard reagent, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidification. |

| Hydrolysis of Nitriles | Sandmeyer Reaction, Nucleophilic Substitution, Hydrolysis | An aniline (B41778) is converted to a nitrile via a diazonium salt (Sandmeyer reaction), which is then hydrolyzed under acidic or basic conditions to the carboxylic acid. |

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce environmental impact. Catalytic oxidation offers a direct route to benzoic acids from alkylbenzene precursors, often utilizing environmentally benign oxidants like molecular oxygen. google.comiupac.org

A prominent example is the oxidation of alkylbenzenes bearing electron-withdrawing groups using a cobalt(II) salt catalyst in acetic acid. google.com This process can be conducted at temperatures ranging from 70°C to 180°C and under a partial pressure of molecular oxygen. google.com The combination of a cobalt(II) salt with co-catalysts can lead to high conversion and selectivity for the desired benzoic acid product. google.com Other transition metals have also been explored for such transformations. researchgate.net These catalytic systems are crucial in industrial settings for the large-scale production of aromatic carboxylic acids. iupac.org

Specific Reaction Conditions and Reagents for 2-(3-Fluorophenyl)benzoic Acid Synthesis

The most direct and widely employed method for synthesizing this compound and related biaryl compounds is through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. organic-chemistry.orgyoutube.com The synthesis of this compound via this method typically involves the reaction of a 2-halobenzoic acid derivative with (3-fluorophenyl)boronic acid, or alternatively, a 3-fluoroaryl halide with 2-carboxyphenylboronic acid.

The general catalytic cycle starts with a palladium(0) species, which undergoes oxidative addition into the aryl-halide bond. youtube.com This is followed by transmetalation with the boronic acid, which must first be activated by a base. organic-chemistry.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. youtube.com

Key components of the reaction include:

Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or systems generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)2) and a suitable ligand (e.g., triphenylphosphine, tri-tert-butylphosphine). researchgate.netnih.gov

Base: A base is essential for activating the boronic acid to facilitate transmetalation. organic-chemistry.org Common choices include sodium carbonate (Na2CO3), potassium carbonate (K2CO3), cesium fluoride (B91410) (CsF), and potassium fluoride (KF). researchgate.netchemicalbook.comnih.gov

Reactants: The coupling partners are an aryl halide (e.g., 2-bromobenzoic acid) and an arylboronic acid (e.g., 3-fluorophenylboronic acid). chemicalbook.com

The versatility of the Suzuki-Miyaura reaction allows for its application to a wide range of substrates, including those containing fluorine atoms, making it ideal for producing fluorinated biphenyl (B1667301) derivatives. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling to Synthesize Arylbenzoic Acids

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(PPh3)4, Pd2(dba)3, Pd(OAc)2 | Catalyst precursor for the cross-coupling cycle. |

| Ligand | P(t-Bu)3, PCy3, PPh3 | Stabilizes the palladium center and influences catalytic activity. |

| Base | Na2CO3, K2CO3, CsF, KF | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Aryl Halide | 2-Bromobenzoic acid, 1-Bromo-3-fluorobenzene | One of the coupling partners. |

| Boronic Acid | 3-Fluorophenylboronic acid, 2-Carboxyphenylboronic acid | The second coupling partner. |

The choice of solvent and reaction temperature is critical for the success of the Suzuki-Miyaura coupling. The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.

Solvent Systems: A variety of solvents can be used, often in biphasic or monophasic systems. Common solvents include dioxane, dimethylformamide (DMF), and aqueous mixtures. researchgate.netnih.gov For instance, a mixture of water and an organic solvent like ethyl acetate can be effective. chemicalbook.com The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature.

Temperature: Reactions are typically heated to facilitate the catalytic cycle. Temperatures around 70°C to 110°C are common. mdpi.com In many procedures, the reaction mixture is heated to reflux, which is the boiling point of the solvent system, to maximize the reaction rate. acs.org A typical procedure might involve heating the reaction mixture to 100°C for several hours. chemicalbook.com

After the reaction is complete, a series of workup and purification steps are necessary to isolate the this compound in high purity. A standard procedure involves:

Quenching and Extraction: The reaction mixture is cooled to room temperature and often diluted with an organic solvent like ethyl acetate and water. chemicalbook.com

Basification: The product, being a carboxylic acid, is extracted into an aqueous basic solution, such as 5% sodium bicarbonate. This step separates the acidic product from non-acidic starting materials and byproducts. chemicalbook.com

Acidification: The pooled aqueous extracts are then carefully acidified with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of around 3. This protonates the carboxylate, causing the desired this compound to precipitate out of the aqueous solution. chemicalbook.com

Final Extraction and Drying: The precipitated product is then extracted back into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine to remove any remaining inorganic salts, and then dried over an anhydrous drying agent like sodium sulfate. chemicalbook.com

Final Purification: The solvent is removed under reduced pressure to yield the crude product. chemicalbook.com Further purification can be achieved by recrystallization from a suitable solvent or by other techniques like fractional freezing or column chromatography to obtain a product of high purity. nist.govresearchgate.net

Derivatization of the this compound Core

The this compound scaffold serves as a versatile platform for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the carboxylic acid moiety, substitutions on the aromatic rings, and the construction of new heterocyclic systems fused to or incorporating the core structure. Such derivatizations are crucial for modulating the physicochemical properties and exploring the potential of the core molecule in various scientific applications.

Modifications at the Benzoic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing conversion to esters and amides. These transformations are fundamental in synthetic organic chemistry for creating analogues with altered polarity, solubility, and hydrogen bonding capabilities.

Esterification: The formation of esters from this compound can be accomplished through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uk The reaction is reversible and is typically heated under reflux to drive it towards completion. scienceready.com.au The choice of alcohol dictates the nature of the resulting ester, allowing for the introduction of various alkyl or aryl groups. For example, reacting this compound with methanol (B129727) under acidic conditions yields methyl 2-(3-fluorophenyl)benzoate.

Amide Formation: The synthesis of amides from this compound generally proceeds through a two-step sequence. Direct reaction with an amine is often inefficient due to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. sciepub.com Therefore, the carboxylic acid is typically first activated by converting it into a more reactive derivative, such as an acyl chloride. This is achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(3-fluorophenyl)benzoyl chloride is a highly reactive electrophile that readily reacts with a primary or secondary amine to form the corresponding amide bond. webassign.net This method allows for the coupling of a wide array of amine-containing fragments to the core structure. Alternative modern coupling reagents such as HOBT/EDCI or TBTU can also facilitate direct amide bond formation from the carboxylic acid and amine. luxembourg-bio.comyoutube.com

| Derivative Type | General Structure | R Group Example | Reagents |

| Ester | -CH₃ (Methyl) | Methanol, H₂SO₄ (cat.) | |

| Ester | -CH₂CH₃ (Ethyl) | Ethanol, H₂SO₄ (cat.) | |

| Amide | -CH₂Ph (Benzyl) | 1. SOCl₂2. Benzylamine | |

| Amide | -Ph (Phenyl) | 1. SOCl₂2. Aniline |

Substitutions on the Fluorophenyl Ring

Further functionalization of the this compound core can be achieved through electrophilic aromatic substitution on either of the two phenyl rings. The position of the incoming electrophile is directed by the electronic properties of the substituents already present on the rings.

The benzoic acid moiety contains a carboxylic acid group (-COOH), which is an electron-withdrawing and deactivating group. truman.edu This group directs incoming electrophiles to the meta position relative to itself on the benzoic acid ring. masterorganicchemistry.com Therefore, reactions like nitration or halogenation on this ring are predicted to occur at the positions meta to the carboxyl group.

On the fluorophenyl ring, the directing effects are more complex. The fluorine atom is an ortho, para-directing group, albeit a deactivating one due to its high electronegativity. The biaryl linkage to the benzoic acid ring also influences the electron density. The combined effect will determine the regioselectivity of substitution. For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) electrophile is generated. libretexts.orgnih.gov The substitution pattern on the fluorophenyl ring would be a result of the interplay between the directing effect of the fluorine and the steric hindrance and electronic effects of the large benzoic acid substituent. Due to the deactivating nature of both rings, harsh reaction conditions may be required to achieve substitution. truman.edu

| Reaction | Reagents | Predicted Major Product on Benzoic Acid Ring | Predicted Major Product on Fluorophenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Fluorophenyl)-5-nitrobenzoic acid | Substitution at positions ortho/para to Fluorine |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(3-fluorophenyl)benzoic acid | Substitution at positions ortho/para to Fluorine |

Formation of Complex Heterocyclic Systems (e.g., pyrazole (B372694), oxadiazole) Incorporating the Core

The this compound scaffold is a valuable precursor for the synthesis of more complex molecules containing heterocyclic rings, such as oxadiazoles (B1248032) and pyrazoles. These heterocycles are often synthesized by transforming the carboxylic acid group and inducing cyclization with an appropriate reagent.

Oxadiazole Synthesis: A common route to forming a 1,3,4-oxadiazole (B1194373) ring involves the conversion of the carboxylic acid to an acid hydrazide (also known as a carbohydrazide). jchemrev.com This is typically done by first forming an ester (e.g., the methyl ester) and then reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The resulting 2-(3-fluorophenyl)benzohydrazide can then be cyclized. For example, reaction with an orthoformate like triethyl orthoformate can yield a 2,5-disubstituted 1,3,4-oxadiazole where one substituent is the 2-(3-fluorophenyl)phenyl group. jchemrev.com Alternatively, reacting the hydrazide with another carboxylic acid under dehydrating conditions (e.g., using POCl₃) can also lead to the formation of an unsymmetrically substituted 1,3,4-oxadiazole. mdpi.com

Pyrazole Synthesis: Pyrazole rings are typically formed from the condensation of a hydrazine with a 1,3-dicarbonyl compound. jmchemsci.com While not a direct cyclization of the parent acid, this compound can be used to synthesize the necessary 1,3-dicarbonyl precursor. For instance, the acid could be converted to its corresponding methyl ketone via various established organometallic procedures. Subsequent reaction of this ketone with a base and an ester (e.g., ethyl acetate) in a Claisen condensation would generate the required 1,3-diketone intermediate. This intermediate can then be reacted with hydrazine or a substituted hydrazine to yield the corresponding pyrazole derivative, incorporating the 2-(3-fluorophenyl)phenyl moiety. jmchemsci.com

| Heterocycle | Key Intermediate | Typical Cyclization Reagents | Resulting Structure |

| 1,3,4-Oxadiazole | 2-(3-Fluorophenyl)benzohydrazide | Triethyl orthoformate or R'COOH/POCl₃ | A 1,3,4-oxadiazole ring attached to the 2-position of the phenyl group |

| Pyrazole | A 1,3-diketone derived from the parent acid | Hydrazine hydrate (N₂H₄·H₂O) | A pyrazole ring attached to the core structure |

Biological Activities and Pharmacological Relevance of 2 3 Fluorophenyl Benzoic Acid and Its Derivatives

Anti-inflammatory Properties

While direct studies on 2-(3-fluorophenyl)benzoic acid are limited in the available literature, the broader class of benzoic acid and salicylic (B10762653) acid derivatives, to which it belongs, is well-known for anti-inflammatory effects. nih.govmdpi.com Research into novel derivatives aims to enhance efficacy and reduce side effects associated with common non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

For instance, a synthesized derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound was shown to significantly reduce the cardiac blood plasma concentrations of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov In silico studies of this derivative also indicated a higher affinity for the cyclooxygenase-2 (COX-2) enzyme compared to acetylsalicylic acid, suggesting that its mechanism of action involves the inhibition of the COX-2 pathway. nih.gov

Another study investigated a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which was structurally inspired by the COX-2 selective inhibitor celecoxib. nih.govmdpi.com This compound exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats, particularly after repeated administration. nih.govmdpi.com Its mechanism appears to involve the suppression of systemic TNF-α and a marked elevation of the anti-inflammatory cytokine TGF-β1, indicating a distinct immunomodulatory profile. nih.govmdpi.com These findings highlight the potential of developing potent anti-inflammatory agents from the benzoic acid scaffold.

Anticancer Activity and Mechanisms

Organic molecules containing a benzoic acid (BA) moiety have shown significant potential as anticancer agents, leading researchers to synthesize and evaluate a wide array of derivatives. nih.govresearchgate.net The core BA scaffold is present in several natural products and synthetic compounds with biological activity. nih.gov The anticancer mechanisms of BA derivatives are varied and can include the induction of apoptosis (programmed cell death), inhibition of critical enzymes, and cell cycle arrest. nih.govdergipark.org.tr

One of the key mechanisms identified is the inhibition of histone deacetylases (HDACs). nih.govdergipark.org.tr Certain naturally occurring dihydroxybenzoic acid derivatives have been found to inhibit HDAC activity, leading to the suppression of cancer cell growth. nih.gov This inhibition triggers cellular apoptosis mediated by caspase-3 and can arrest the cell cycle in the G2/M phase. nih.gov Studies on various cancer cell lines, including colon, cervical, and breast cancer, have shown that BA derivatives can induce apoptosis. dergipark.org.tr For example, experiments with CaCo-2 colorectal cancer cells demonstrated that benzoic acid could induce apoptosis independently of mitochondrial DNA. dergipark.org.tr

Researchers have synthesized numerous novel BA derivatives and tested their efficacy. A study on 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives found that specific compounds in the series showed potent anticancer activity against human colorectal cancer cell lines, with IC50 values as low as 4.53 μM, by suppressing DNA replication and transcription. researchgate.net Another synthesized conjugate of gallic acid (a trihydroxybenzoic acid) and stearylamine showed an effective anticancer effect against the A431 human squamous cancer cell line. preprints.org These examples underscore the value of the benzoic acid scaffold in developing new therapeutic agents for cancer treatment. nih.gov

| Derivative Class | Cancer Cell Line | Observed Effect/Mechanism | IC50 Value |

| Dihydroxybenzoic acid derivatives | HCT-116, HCT-15 (Colon) | HDAC inhibition, apoptosis induction, cell cycle arrest | Not specified |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives | Human colorectal cancer | Suppression of DNA replication and transcription | 4.53 µM |

| Gallic acid–stearylamine conjugate | A431 (Human squamous cancer) | Anticancer effect | 100 µg/ml |

Antimicrobial and Antibacterial Activities

Benzoic acid and its derivatives are recognized for their antimicrobial properties and have been used as preservatives in food and cosmetic products. researchgate.net The lipophilic nature of these acids allows them to interfere with bacterial cell homeostasis. researchgate.net Research has expanded to synthesizing novel derivatives, including those of this compound, to develop more potent agents against pathogenic bacteria, especially drug-resistant strains. nih.govmdpi.com

Derivatives incorporating a 3-fluorophenyl group have shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comacs.org In one study, a series of pyrazole-derived hydrazones were synthesized from 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. acs.org Several of these hydrazone derivatives proved to be potent growth inhibitors of MRSA strains, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. acs.org For example, an N,N-bisphenyl derivative demonstrated excellent activity against multiple MRSA strains (S. aureus ATCC 33591, 33592, and 700699) with MIC values of 0.78 μg/mL. acs.org

Another study focused on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, where the aniline (B41778) component was modified. mdpi.com A derivative featuring a 3-fluorophenyl aniline group was found to be a weak inhibitor, but other substitutions on the aniline ring led to compounds with potent activity against staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. mdpi.comnih.gov These studies highlight the potential of modifying the fluorophenylbenzoic acid structure to create powerful agents against challenging drug-resistant pathogens. acs.orgnih.gov

| Derivative of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Bacterial Strain | MIC (µg/mL) |

| N,N-Bisphenyl hydrazone | S. aureus ATCC 33591 (MRSA) | 0.78 |

| N,N-Bisphenyl hydrazone | S. aureus ATCC 33592 (MRSA) | 0.78 |

| N,N-Bisphenyl hydrazone | S. aureus ATCC 700699 (MRSA) | 0.78 |

| 3-Chloro-2-fluorophenyl substituted hydrazone | MRSA strains | 1.56 |

Bacterial biofilms are communities of microorganisms encased in a protective extracellular matrix, which contributes significantly to antibiotic resistance and persistent infections. nih.govpreprints.org Benzoic acid and its derivatives have demonstrated the ability to inhibit the formation of biofilms and, in some cases, eradicate pre-formed ones. preprints.orgresearchgate.net Studies have shown that benzoic acid can effectively reduce biofilm surface coverage and biomass in a concentration-dependent manner against pathogens like Salmonella typhimurium. preprints.org

Research on more complex derivatives has yielded promising results. Pyrazole (B372694) derivatives have been identified as potent agents against both planktonic (free-floating) and biofilm-embedded bacteria. nih.govnih.gov Specific derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid were effective at both inhibiting the formation of and eradicating existing biofilms of Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.gov Similarly, two derivatives, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid, were reported to inhibit 89-97% of biofilm formation by Klebsiella pneumoniae by preventing the initial attachment of bacterial cells to surfaces. researchgate.net These findings suggest that targeting biofilm formation is a viable strategy for compounds derived from the fluorophenylbenzoic acid scaffold. nih.govresearchgate.net

The antimicrobial action of benzoic acid derivatives involves multiple mechanisms. For simple benzoic acids, the mechanism often involves the transport of acid through the bacterial membrane, releasing H+ ions into the cytoplasm and disrupting cellular homeostasis. researchgate.net The hydrophobicity of the aromatic ring can also lead to interactions that disrupt the cell membrane. researchgate.net

For more complex synthetic derivatives, the mechanisms can be more specific. Studies on potent pyrazole derivatives suggest that a plausible mode of action is the permeabilization of the bacterial cell membrane. nih.gov This was determined through assays that measure membrane integrity, such as flow cytometry and protein leakage assays, which indicate that the compounds cause damage to the cell envelope. acs.orgnih.gov Another identified mechanism is the inhibition of essential enzymes. For example, certain pyrazole derivatives incorporating a fluorophenyl moiety have been identified as inhibitors of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival. nih.gov

Enzyme Inhibition Studies

The biological activities of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes. This inhibition is a key mechanism in their potential therapeutic applications, from anti-inflammatory to anticancer and antimicrobial effects. nih.govnih.govnih.gov

In the context of anti-inflammatory action, derivatives of benzoic and salicylic acid are known to target cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory pathway. nih.gov As mentioned previously, in silico analysis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid showed a high affinity for the COX-2 receptor. nih.gov

For anticancer applications, histone deacetylases (HDACs) are a significant target. nih.govdergipark.org.tr Dihydroxybenzoic acid derivatives have been shown to effectively inhibit HDACs, which leads to the retardation of cancer cell growth and induction of apoptosis. nih.gov

In the antimicrobial field, enzyme inhibition is also a critical mechanism. Pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis (FAB), a pathway not present in humans, making it an attractive target for antibacterial agents. nih.gov Furthermore, research into other structurally related compounds has identified potent inhibitors for different kinases. For example, a study on 2,6-disubstituted pyrazines containing a 4'-carboxyphenyl group (a benzoic acid moiety) identified potent inhibitors of Casein Kinase 2 (CSNK2A), an enzyme implicated in various diseases, including viral infections. biorxiv.org This highlights the versatility of the benzoic acid scaffold in designing specific enzyme inhibitors.

Glutathione S-transferase Inhibition

Glutathione S-transferases (GSTs) are a superfamily of enzymes central to cellular detoxification. nih.gov They neutralize a wide array of toxic xenobiotics and endogenous compounds by catalyzing their conjugation with glutathione. nih.gov Overexpression of certain GST isoforms has been linked to the development of resistance to chemotherapy drugs in cancer treatment, making GST inhibitors a subject of therapeutic interest. mdpi.com

Currently, there is a lack of specific research findings in the available scientific literature detailing the direct inhibitory effects of this compound or its immediate derivatives on Glutathione S-transferase enzymes.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) production (melanogenesis) in humans and is responsible for enzymatic browning in fruits and vegetables. nih.gov Consequently, tyrosinase inhibitors are of great interest in the cosmetic industry for skin-whitening applications and in the food industry as anti-browning agents. nih.gov

While direct studies on this compound are not prominent, the broader class of benzoic acid derivatives has been synthesized and evaluated for tyrosinase inhibitory potential. researchgate.netnih.gov Research has shown that various substitutions on the benzoic acid scaffold can lead to potent inhibition. For instance, a study synthesizing a series of benzoic acid esters and amides found that several compounds exhibited significant inhibitory activity against mushroom tyrosinase, with some derivatives proving more potent than the standard inhibitor, kojic acid. researchgate.netnih.gov The most active compound in that series was identified as N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide. nih.gov Other research has pointed to 3-phenylbenzoic acid as a potent mixed-type inhibitor of tyrosinase. mdpi.com The structure-activity relationship studies suggest that the presence and position of hydroxyl groups and other substituents on the aromatic rings are critical for the inhibitory activity. mdpi.com

| Compound | IC₅₀ (μM) |

|---|---|

| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 |

| Kojic acid (Standard) | 16.67 |

| L-mimosine (Standard) | 3.68 |

Other Potential Therapeutic Applications

Beyond specific enzyme inhibition, the chemical framework of this compound and its analogs has been explored for other significant therapeutic roles, including activity against infectious diseases and hematological disorders.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, necessitating the discovery of new and effective drugs. nih.gov Benzoic acid and its derivatives have been investigated as potential antimycobacterial agents, with some studies focusing on their use as prodrugs to improve cell membrane penetration. nih.govnih.gov

Although this compound has not been singled out in extensive studies, the inclusion of a 3-fluorophenyl group in other anti-TB scaffolds has been shown to improve physicochemical properties. ucl.ac.uk Furthermore, the unique characteristics of the fluorine atom, such as its small size and high electronegativity, have been noted to enhance the anti-M. tuberculosis activity of other compounds. nih.gov Research on various benzoic acid derivatives has demonstrated that substitutions on the aromatic ring, such as nitro and chloro groups, can confer potent antitubercular activity. nih.govnih.govresearchgate.net For example, studies have determined the Minimum Inhibitory Concentration (MIC) for a range of these derivatives against the H37Rv strain of M. tuberculosis. nih.gov

| Compound | MIC (μg/mL) |

|---|---|

| 4-Nitrobenzoic acid | 125 |

| 3,5-Dinitrobenzoic acid | 62.5 |

| Phenyl 3,5-dinitrobenzoate | 15.6 |

| 4-Chlorobenzoic acid | >250 |

| 3,5-Dichlorobenzoic acid | 125 |

Anti-sickling Properties

Sickle cell disease is a genetic blood disorder characterized by the polymerization of hemoglobin S under low oxygen conditions, leading to the deformation of red blood cells into a rigid, sickle shape. Benzoic acid derivatives have been identified as a class of compounds with the potential to reverse this sickling process. researchgate.net

Studies have specifically reported on the anti-sickling properties of fluorinated benzoic acids. nih.govresearchgate.net A quantitative structure-activity relationship (QSAR) analysis was applied to a series of synthetic benzoic acid derivatives, including p-fluorobenzoic acid, to predict their effectiveness in reverting sickled erythrocytes to their normal morphology. nih.gov The model suggested that potent anti-sickling activity is associated with benzoic acid derivatives that possess strong electron-donating groups and have average lipophilicity. nih.gov This indicates that the electronic properties conferred by substituents like fluorine play a key role in the observed biological effect.

| Compound |

|---|

| p-fluorobenzoic acid |

| m-chlorobenzoic acid |

| p-chlorobenzoic acid |

| p-bromobenzoic acid |

| p-iodobenzoic acid |

| p-nitrobenzoic acid |

| p-toluic acid |

| p-dimethyl-amino benzoic acid |

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl Benzoic Acid Analogs

Impact of Fluorine Substitution Position and Number on Biological Activity

The inclusion of fluorine in pharmaceutical compounds is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and lipophilicity. researchgate.net The position and number of fluorine atoms on the phenyl ring of 2-(3-fluorophenyl)benzoic acid analogs are critical determinants of their biological activity.

The strategic placement of fluorine can significantly alter the electronic properties of the molecule through strong inductive effects and can influence molecular conformation. researchgate.net Studies on various molecular scaffolds have demonstrated that the location of fluorine substitution is crucial. For instance, in a series of 4-((4-(phenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues, moving a halogen substituent from the ortho to the meta position on the phenyl ring was found to restore inhibitory effects on the human equilibrative nucleoside transporter 2 (ENT2). frontiersin.org Conversely, the complete removal of the fluorine atom from the same scaffold eliminated this inhibitory effect, highlighting its essential role. frontiersin.org

Table 1: Effect of Halogen Substitution on ENT2 Inhibition

| Compound | Substitution on Phenyl Ring | ENT2 Inhibition (IC50) |

|---|---|---|

| Analog A | 2-Fluoro | Inactive |

| Analog B | 3-Chloro | 2.95 µM |

| Analog C | Unsubstituted | Inactive |

This table illustrates how the position and nature of the halogen substituent can dramatically affect biological activity in a related class of compounds. Data adapted from studies on FPMINT analogues. frontiersin.org

Influence of Benzoic Acid Moiety Modifications on Potency

The benzoic acid portion of the molecule is frequently a key pharmacophoric feature, often involved in crucial interactions with biological targets. Modifications to this group can profoundly affect binding affinity and potency. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and this capability is often central to its function.

In many inhibitors that feature a benzoic acid scaffold, the carboxyl group acts as a critical anchor, forming a strong hydrogen bond with specific amino acid residues in the target protein's binding site. For example, in the development of inhibitors for the anti-apoptotic protein Mcl-1, the carboxyl group of 2,5-substituted benzoic acid derivatives was found to form an essential hydrogen bond with an arginine residue (Arg263). nih.gov This interaction mimics the binding of natural pro-apoptotic proteins. nih.gov

Table 2: Cytotoxicity of Fenbufen (B1672489) and its Amide Analogs

| Compound | IC50 (µM) on C6 Glioma Cells |

|---|---|

| Fenbufen | > 100 |

| Methyl fenbufen amide | ~100 |

| Octyl fenbufen amide | < 30 |

This table demonstrates how modification of the carboxylic acid to an amide and increasing the alkyl chain length can enhance cytotoxic activity. Data derived from studies on fenbufen analogs. mdpi.com

Role of Additional Substituents and Heterocyclic Ring Fusions

The introduction of additional substituents onto the core structure of this compound or the fusion of heterocyclic rings can be powerful strategies for optimizing biological activity, selectivity, and physicochemical properties. These modifications can provide additional points of interaction with a target, alter the molecule's shape and electronics, or improve its pharmacokinetic profile.

In the development of Mcl-1/Bfl-1 inhibitors, a 2,5-substituted benzoic acid scaffold was utilized. nih.gov The additional substituent at the 5-position was crucial for occupying a key binding pocket and improving potency. Similarly, in a series of TRPV1 antagonists, 2-substituted 4-(trifluoromethyl)benzyl groups were explored as additions to a 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide core, leading to compounds with excellent potencies. nih.gov

The effect of substituents can also be related to their electronic properties. Electron-donating groups, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH), on the aromatic ring of benzoic acid derivatives can influence their photoluminescence properties when complexed with metal ions, indicating an alteration of the molecule's electronic structure. rsc.org In the context of enzyme inhibition, a study on benzoic acid derivatives as α-amylase inhibitors found that a hydroxyl group at the 2-position of the benzoic acid ring had a strong positive effect on inhibitory activity. nih.gov

Fusing an additional ring to the core structure can create more rigid and structurally complex molecules with potentially novel biological activities. For example, the addition of a five-membered ring to thiopurine analogs has been explored to create new compounds with anticancer activity. mdpi.com Such modifications can lead to compounds with enhanced target affinity and selectivity.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The two phenyl rings in 2-phenylbenzoic acid derivatives are not coplanar, and the angle between them (the twist angle) can significantly influence biological activity. This conformational preference can be affected by the nature and position of substituents.

Studies on biphenylcarboxylic acid analogs have shown a direct link between their conformation and their ability to inhibit glyceride synthesis. nih.gov The twist angles of these molecules were calculated using molecular orbital methods. It was found that ortho-substituted compounds often exhibited low or no inhibition. nih.gov This was attributed to steric hindrance caused by the ortho-substituent, which forces a larger twist angle between the phenyl ring and the carboxyl group, disrupting the optimal geometry for target interaction. nih.gov In contrast, para and meta-substituted compounds, which allow for a more favorable conformation, showed higher inhibitory activity. nih.gov

Therefore, the conformation of this compound analogs is a key factor in their SAR. The fluorine at the 3-position likely influences the preferred twist angle between the two aromatic rings, and this conformation is presumably favorable for its biological activity. Any structural modifications must be considered in the context of how they might alter this crucial spatial arrangement.

Pharmacophore Modeling for Optimized Biological Response

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific geometry. nih.gov

For a series of analogs of this compound, a pharmacophore model can be developed based on the structures of highly active compounds (ligand-based) or the structure of the biological target's binding site (structure-based). dovepress.comnih.gov This model serves as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the required features and are therefore likely to be active. dovepress.com

The process involves aligning active molecules to identify common chemical features that are essential for activity. For instance, a model for a this compound analog might include:

An aromatic ring feature for the fluorophenyl group.

A hydrogen bond acceptor feature for the fluorine atom.

A hydrogen bond acceptor/donor feature for the carboxylic acid group.

A second aromatic/hydrophobic feature for the benzoic acid ring.

Defined distances and angles between these features.

By understanding the key pharmacophoric features, medicinal chemists can rationally design new analogs with optimized biological responses, improved selectivity, and better ADME (absorption, distribution, metabolism, and excretion) properties. dovepress.com This approach moves beyond traditional SAR by providing a more holistic, three-dimensional understanding of the molecular requirements for activity.

Computational Studies and Drug Design for 2 3 Fluorophenyl Benzoic Acid Derivatives

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design for 2-(3-fluorophenyl)benzoic acid derivatives, docking simulations are instrumental in predicting how these compounds might interact with a specific protein target.

Studies on various benzoic acid derivatives have demonstrated the utility of molecular docking in identifying key interactions within the binding site of a target protein. nih.govnih.gov For instance, docking analyses of similar biphenyl (B1667301) carboxylic acids have revealed critical hydrogen bonding and hydrophobic interactions that govern their binding affinity. medcraveonline.com The insights from these simulations are crucial for understanding the structural basis of their biological activity.

One of the primary applications of molecular docking is the prediction of binding affinity, often expressed as a docking score or estimated free energy of binding. This allows for the ranking of different this compound derivatives based on their predicted potency towards a particular biological target. While specific docking studies on this compound were not prominently available in the reviewed literature, the principles can be illustrated with representative data for analogous compounds.

For example, a hypothetical docking study of this compound derivatives against a target kinase might yield the data presented in the interactive table below. Such data helps in prioritizing compounds for synthesis and biological testing.

Interactive Table: Predicted Binding Affinities of Hypothetical this compound Derivatives

| Compound ID | Modification on Benzoic Acid Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| FPBA-001 | None (this compound) | -7.5 | Lys72, Asp184 |

| FPBA-002 | 4'-hydroxy | -8.2 | Lys72, Asp184, Ser145 |

| FPBA-003 | 4'-methoxy | -7.9 | Lys72, Asp184 |

| FPBA-004 | 5'-chloro | -8.5 | Lys72, Asp184, Val80 |

Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical outcomes of molecular docking studies for similar compounds. It does not represent experimentally validated results for this compound derivatives.

Molecular docking also plays a pivotal role in elucidating the molecular mechanisms of action of potential drug candidates. By visualizing the binding pose of a this compound derivative within the active site of a target, researchers can understand how it exerts its inhibitory or modulatory effects. For example, docking studies can reveal if a compound acts as a competitive inhibitor by occupying the same binding site as the natural substrate.

Research on other benzoic acid derivatives has shown that the carboxylic acid moiety often forms crucial hydrogen bonds with key residues in the target's active site, while the phenyl rings engage in hydrophobic and pi-stacking interactions. researchgate.net These insights are fundamental for the rational design of new derivatives with improved activity.

Density Functional Theory (DFT) Calculations in Structural and Electronic Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound derivatives, DFT calculations are employed to understand their intrinsic structural and electronic properties.

DFT studies on benzoic acid derivatives have been used to calculate a range of properties, including optimized molecular geometry, distribution of electron density, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic properties. niscpr.res.innih.gov For instance, the calculated electrostatic potential map can indicate the regions of the molecule that are more likely to participate in electrostatic interactions with a biological target.

The following table illustrates the type of data that can be obtained from DFT calculations for this compound.

Interactive Table: Illustrative DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

Disclaimer: The data in this table is representative of typical DFT calculation results for similar aromatic carboxylic acids and is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can be used to predict the activity of unsynthesized analogs and to guide the design of more potent compounds.

QSAR models are built by correlating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) with the observed biological activity. medcraveonline.com Studies on biphenyl carboxamide analogues have demonstrated the utility of QSAR in identifying key structural features that influence their therapeutic effects. medcraveonline.com For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity.

A typical QSAR equation for a series of compounds might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.5 * (presence of H-bond donor) + constant

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor are beneficial for activity, while a larger polar surface area (PSA) is detrimental.

Virtual Screening for Novel Active Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When applied to databases of compounds that include this compound derivatives, virtual screening can accelerate the discovery of new lead compounds. researchgate.netnih.govbenthamscience.com

Structure-based virtual screening involves docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. researchgate.netnih.govbenthamscience.com Ligand-based virtual screening, on the other hand, uses the structure of a known active molecule (like a potent this compound derivative) as a template to find other molecules with similar properties. Studies have shown that virtual screening of benzoic acid derivatives can successfully identify novel inhibitors for various therapeutic targets. nih.gov

Advanced Computational Techniques in Lead Optimization

Lead optimization is the process of taking a promising lead compound and refining its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.com Advanced computational techniques play a crucial role in this iterative process for derivatives of this compound. nih.govnih.gov

Techniques such as free energy perturbation (FEP) and molecular dynamics (MD) simulations can provide more accurate predictions of binding affinity changes upon structural modification than standard docking methods. MD simulations can also be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions. These advanced methods, while computationally more expensive, are invaluable for making informed decisions during the lead optimization phase of drug discovery.

Preclinical Research and Experimental Methodologies

In vitro Assays for Biological Activity

In vitro assays serve as the primary platform for screening and characterizing the biological effects of chemical compounds in a controlled, non-living environment.

Cell proliferation assays are fundamental in determining a compound's potential as an anticancer agent by measuring its ability to inhibit the growth of cancer cell lines.

A study investigating a series of fluoro-substituted benzimidazole (B57391) derivatives, including the related compound 2-(3-Fluorophenyl)-1H-benzo[d]imidazole, assessed their antiproliferative activity using the MTT assay. acgpubs.org This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and proliferation. acgpubs.org The research found that these fluoro-substituted derivatives demonstrated significant antiproliferative effects against tested cancer cell lines. acgpubs.org Notably, the derivatives were reported to be less toxic to normal human cells compared to the positive control, methotrexate, suggesting a degree of selective activity. acgpubs.org Benzoic acid derivatives, in general, have been shown to affect various parameters of cell proliferation. nih.gov For instance, certain series of these compounds have been identified as potent inhibitors of melanoma S91 cell growth. nih.gov

The ability of a compound to inhibit specific enzymes is a key mechanism for therapeutic intervention in many diseases. Benzoic acid and its derivatives have been evaluated for their inhibitory effects on various enzymes.

Studies have shown that naturally occurring benzoic acid derivatives can act as inhibitors of histone deacetylases (HDACs), which are significant therapeutic targets in oncology. nih.gov Targeted inhibition of HDAC can prevent the expression of oncogenes. nih.gov For example, 2,4-dihydroxybenzoic acid (DHBA) was found to inhibit HDAC activity, leading to cancer cell growth inhibition. nih.gov

In another area, the structure-activity relationship of 17 phenolic acids with a benzoic acid core was analyzed for their ability to inhibit α-amylase, a key enzyme in starch digestion relevant to managing diabetes. nih.gov The results indicated that specific substitutions on the benzene (B151609) ring influenced the inhibitory activity, with 2,3,4-trihydroxybenzoic acid showing the strongest effect. nih.gov Molecular docking studies suggested that the inhibition mechanism involves hydrogen bonding and hydrophobic interactions with the enzyme's active site. nih.gov

Furthermore, the compound 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (PTC124) was identified as a potent inhibitor of firefly luciferase (FLuc), an enzyme widely used in biomedical research assays. acs.org Investigations revealed that during the FLuc-catalyzed reaction, an inhibitory product, an acyl-AMP mixed-anhydride adduct, is formed, which acts as a high-affinity inhibitor of the enzyme. acs.org

Antimicrobial susceptibility tests are used to determine the effectiveness of a compound against specific microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth of a bacterium, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. qlaboratories.com

Research into benzoic acid derivatives has demonstrated their antibacterial properties. For example, studies on Escherichia coli determined the MIC and MBC for various benzoic acid derivatives, showing that substitutions on the benzoic ring affect antibacterial efficacy. nih.gov Similarly, pyrazole (B372694) derivatives containing a benzoic acid moiety have been identified as potent agents against Gram-positive pathogens like staphylococci and enterococci, with some compounds exhibiting MIC values as low as 0.78 μg/mL. nih.gov The antibacterial potency of these compounds is often influenced by lipophilic substituents on the molecule. nih.gov

Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-chlorophenyl derivative of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid | Gram-positive bacterial strains | 6.25 - 50 | nih.gov |

| Benzoic Acid | E. coli O157 | 1000 | nih.gov |

| 2-hydroxybenzoic acid | E. coli O157 | 1000 | nih.gov |

This table is for illustrative purposes and shows data for related benzoic acid derivatives, not specifically 2-(3-fluorophenyl)benzoic acid.

Bacterial biofilms are communities of microorganisms attached to a surface, which are notoriously resistant to antimicrobial treatments. Assays to evaluate a compound's ability to inhibit biofilm formation or eradicate established biofilms are crucial for developing new anti-infective agents.

Benzoic acid and its derivatives have shown promise as anti-biofilm agents. Studies have demonstrated that certain benzoic acid derivatives can inhibit biofilm formation by pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. scispace.comresearchgate.net For instance, 2-amino 4-chloro benzoic acid was found to inhibit biofilm formation in P. aeruginosa by 67% at a concentration of 3 mM. scispace.com Other research has shown that 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid can inhibit biofilm formation of K. pneumoniae by up to 97% and 89%, respectively, by restricting the initial attachment of cells to surfaces. researchgate.net

Potent pyrazole-benzoic acid derivatives have also been shown to be effective at both inhibiting the formation of and eradicating established biofilms of Staphylococcus aureus and Enterococcus faecalis. nih.gov For example, one bis(trifluoromethyl)aniline derivative was capable of eradicating approximately 80% of an S. aureus biofilm at twice its MIC value. nih.gov

Table 2: Biofilm Inhibition by Benzoic Acid Derivatives

| Compound | Microorganism | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| 2-amino 4-chloro benzoic acid | P. aeruginosa PAO1 | 3 mM | 67% | scispace.com |

| 3-hydroxy benzoic acid | K. pneumoniae | 4 mg/mL | 97% | researchgate.net |

This table presents data on related benzoic acid derivatives to illustrate anti-biofilm activity.

Membrane permeability is a critical characteristic that determines a drug's ability to be absorbed and distributed throughout the body. Artificial membrane assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are widely used in early-stage drug discovery to predict a compound's passive diffusion across biological membranes like the gastrointestinal tract and the blood-brain barrier. nih.gov These assays measure the transit of a compound from a donor compartment through a synthetic membrane coated with lipids into an acceptor compartment. koreascience.kr

While the principles of these assays are well-established for assessing the permeability of new chemical entities, specific experimental data on the membrane permeability of this compound were not available in the reviewed literature. The permeability of a compound is influenced by physicochemical properties such as lipophilicity (Log P) and the number of hydrogen bond donors and acceptors, as outlined in Lipinski's "rule of 5". koreascience.kr

In vivo Efficacy Studies (e.g., animal models)

In vivo studies in animal models are essential for evaluating the efficacy and pharmacokinetic profile of a drug candidate in a living organism. These studies provide insights into how a compound behaves in a complex biological system, which cannot be fully replicated in vitro.

While direct in vivo efficacy studies for this compound were not found, research on other complex benzoic acid derivatives illustrates the types of animal models used. For instance, a novel antagonist for the neuropeptide Y Y(2) receptor, which has a 3-fluorophenyl-benzamide structure, was tested in various anxiety models in rodents. nih.gov The study assessed the compound's ability to alter behaviors and block stress-induced elevations in plasma corticosterone. nih.gov

In another example, a series of prodrugs known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which are structurally distinct but represent complex molecules developed for therapeutic use, were evaluated in healthy mouse models to determine their toxicity and systemic half-lives. mdpi.com Furthermore, the pharmacokinetic properties of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic (B10762653) acid derivative, were characterized in rats following oral administration to determine parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration). researchgate.net These examples highlight the use of rodent models to understand the absorption, distribution, metabolism, and excretion (ADME) profiles and potential therapeutic effects of new chemical entities before they can be considered for human trials.

Crystallographic Studies of this compound and its Complexes

X-ray crystallography is a definitive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This methodology provides invaluable data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's physical and chemical properties. In crystallographic studies of benzoic acid and its derivatives, researchers often observe the formation of centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. researchgate.net

Despite the importance of such structural data, specific crystallographic studies for this compound are not found in the reviewed literature. While data for related compounds like 4-(4-fluorophenoxy)benzoic acid have been published, detailing their crystal structures and intermolecular interactions, similar detailed structural elucidation for this compound is not publicly available. researchgate.net

Spectroscopic Characterization in Research Contexts (e.g., NMR, IR, Mass Spectrometry, SERS)

Spectroscopic techniques are essential for the characterization and identification of chemical compounds. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of a substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone of organic chemistry for elucidating molecular structure. For benzoic acid, the ¹H NMR spectrum shows characteristic resonances for the carboxylic acid proton and the aromatic protons, with chemical shifts influenced by the electronic environment. docbrown.info The substitution pattern on the phenyl rings significantly affects the chemical shifts and splitting patterns of the aromatic protons. While reference spectra for benzoic acid and various substituted analogues are available, specific ¹H or ¹³C NMR spectral data for this compound were not located in the searched literature. rsc.orghmdb.ca

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid like benzoic acid is characterized by several distinct absorption bands. docbrown.infospectroscopyonline.com These typically include:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

A strong C=O (carbonyl) stretching band, which for aromatic carboxylic acids appears in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com

C-O stretching and O-H bending vibrations. spectroscopyonline.comcore.ac.uk

Although the general spectral features of benzoic acids are well-documented, a specific, detailed IR spectrum with peak assignments for this compound is not available in the reviewed sources. libretexts.orgquora.com

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The mass spectrum of benzoic acid shows a molecular ion peak at an m/z of 122, corresponding to its molecular weight. docbrown.info Common fragments include the loss of the hydroxyl group (m/z 105) and the carboxyl group (m/z 77). docbrown.info While this provides a template for what might be expected, the specific mass spectrum and fragmentation data for this compound are not detailed in the available literature.

Surface-Enhanced Raman Scattering (SERS) SERS is a highly sensitive vibrational spectroscopy technique that enhances the Raman signal of molecules adsorbed on rough metal surfaces. It can provide detailed structural information, or "vibrational fingerprints," of the analyte. While SERS has been applied to the study of various benzoic acid derivatives, allowing for the investigation of molecular orientation and interaction with the metal surface, no specific SERS studies focused on this compound were identified.

Future Perspectives and Research Gaps

Exploration of Novel Biological Targets

While the core structure of 2-(3-fluorophenyl)benzoic acid is reminiscent of classic cyclooxygenase (COX) inhibitors, its future potential lies in exploring targets beyond inflammation. The broader class of benzoic acid and biphenyl (B1667301) derivatives has shown activity against a diverse array of biological targets, suggesting that this compound could be a valuable lead compound for new therapeutic areas.

Detailed research findings indicate that biphenyl compounds are crucial intermediates for a wide variety of drugs with activities including anti-inflammatory, antihypertensive, antitumor, and antimicrobial effects. ajgreenchem.com For instance, some naturally occurring benzoic acid derivatives have been found to retard cancer cell growth by inhibiting histone deacetylases (HDACs), which are key regulators of gene expression. nih.gov This opens up the possibility of screening this compound and its analogs for HDAC inhibitory activity. Furthermore, a library of synthesized biphenyl carboxylic acids demonstrated in vitro anticancer activity against breast cancer cell lines, with some compounds showing promising binding interactions with the estrogen receptor alpha. ajgreenchem.com Given that unregulated cell division is a primary cause of cancer, exploring the effects of this compound on various cancer-related pathways is a logical next step. nih.govbenthamscience.com

Future research should involve comprehensive screening of this compound against a panel of cancer-related targets and other disease-modifying enzymes.

Table 1: Potential Novel Biological Targets for this compound Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Oncology |

| Nuclear Receptors | Estrogen Receptor Alpha | Oncology |

| Kinases | Cyclooxygenase (COX) | Inflammation, Oncology |

Development of Advanced Delivery Systems

A significant challenge with many small molecule drugs, including NSAIDs, is minimizing systemic side effects and delivering the therapeutic agent specifically to the target tissue. stmjournals.com Advanced drug delivery systems (DDS) offer a promising solution to enhance the efficacy and safety profile of this compound.

Nanotechnology-based carriers have shown considerable potential for delivering NSAIDs. mdpi.com Systems such as liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions can improve the dermal penetration and extend the release profile of encapsulated drugs. nih.govfrontiersin.org Liposomes, which are nanoscale lipid-based vesicles, can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and prolonging their circulation time. fujifilmpharma.commdpi.comcreative-biolabs.com For a compound like this compound, encapsulation in SLNs could enhance its antitumor potency while reducing toxicity to normal cells, as has been demonstrated with other salicylic (B10762653) acid derivatives. nih.gov

Future work should focus on formulating this compound into various nanocarriers and evaluating their release kinetics, stability, and efficacy in preclinical models of inflammation and cancer.

Table 2: Advanced Delivery Systems for this compound

| Delivery System | Description | Potential Advantages |

|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer. fujifilmpharma.com | Biocompatible, can carry both hydrophilic and hydrophobic drugs, prolonged circulation. creative-biolabs.com |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Controlled release, improved stability, enhanced cellular uptake. nih.gov |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. | High encapsulation efficiency, sustained release, potential for surface modification for targeting. nih.gov |

Addressing Metabolic Stability and Pharmacokinetic Profiles

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion—is critical to its success. A key strategy in modern drug design is to enhance metabolic stability to prolong a drug's half-life and therapeutic effect. nih.gov The inclusion of fluorine in a molecule is a well-established method to achieve this, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic breakdown by cytochrome P450 (CYP) enzymes. ucd.ie

The position of the fluorine atom is crucial. Studies on the NSAID flurbiprofen (B1673479) and other fluorinated biphenyls have shown that placing a fluorine atom at a metabolically labile site can block oxidation and improve stability. nih.govucd.ie For example, microbial models of drug metabolism, which use fungi like Cunninghamella elegans, have been employed to predict how fluorinated compounds will be metabolized in mammals. worktribe.comnih.gov Such studies revealed that placing a fluorine atom at the 4'-position of a biphenyl carboxylic acid rendered it resistant to oxidative transformation, whereas fluorine at the 2'- or 3'-positions only slowed oxidation. nih.govworktribe.com

Therefore, a crucial research direction for this compound is to conduct thorough in vitro and in vivo metabolic studies. This would involve identifying its primary metabolites and determining if the 3-fluoro substitution effectively blocks a major metabolic pathway. If metabolism still occurs on the fluorinated ring, it could proceed through a "fluorine NIH shift," a process where the fluorine atom migrates during oxidation. tandfonline.com Understanding these pathways is essential for predicting the compound's pharmacokinetic behavior and potential for drug-drug interactions.

Translational Research and Clinical Potential

Translating a promising compound from the laboratory to the clinic is a complex, multi-stage process. For this compound, the path forward would involve rigorous preclinical testing followed by structured clinical trials. The extensive research on related biphenyl and benzoic acid derivatives provides a roadmap for this process. nih.goviftmuniversity.ac.in

The first step is comprehensive in vivo testing in animal models. Based on the activities of similar compounds, relevant models would include those for inflammation (e.g., carrageenan-induced paw edema in rats) and various cancers (e.g., xenograft models using human cancer cell lines). nih.govpreprints.org These studies are essential to establish proof-of-concept for efficacy and to identify a therapeutic window. For instance, studies on other biphenyl carboxamide derivatives have successfully demonstrated dose-dependent anti-inflammatory and analgesic effects in animal models. nih.gov

Should preclinical data prove promising, the compound could advance to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in healthy volunteers. Subsequent Phase II and III trials would assess its efficacy in patient populations for specific indications identified during preclinical research. Given the known gastrointestinal side effects of NSAIDs, a key focus throughout the clinical development process would be to monitor for adverse effects and to determine if the structural modifications in this compound offer a superior safety profile compared to existing drugs. stmjournals.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. Applying these principles to the synthesis of this compound is a vital area for future research, ensuring that its production is sustainable and economically viable.